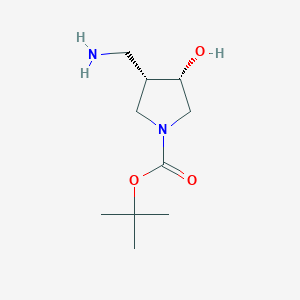

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-78-8 | |

| Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is a five-membered heterocyclic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and an aminomethyl group. These characteristics contribute to its diverse biological activities, particularly in medicinal chemistry and organic synthesis.

This compound exhibits biological activity primarily through interactions with various biological targets. The presence of the hydroxyl and aminomethyl groups facilitates hydrogen bonding, enhancing its affinity for specific receptors and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may interact with enzymes like kinases or proteases, potentially leading to therapeutic applications in cancer treatment or metabolic disorders.

3. Binding Affinity Studies

Studies have shown that this compound can be immobilized onto solid supports for binding studies with target analytes such as nucleosides and saccharides. This property is particularly useful in biosensor applications where selective enrichment of analytes is required.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-pyrrolidine | Hydroxyl group at position 3 | Lacks the aminomethyl group |

| 4-Aminomethyl-pyrrolidine | Aminomethyl group at position 4 | No hydroxyl group; different reactivity |

| Boc-protected 2-pyrrolidinone | Boc group at nitrogen | Different functional group positioning |

| Cis/trans 4-hydroxy-pyrrolidines | Hydroxyl group at position 4 | Varying stereochemistry affecting activity |

This table illustrates how this compound's unique combination of functional groups enhances its reactivity and potential biological activity compared to similar compounds.

Case Study 1: Binding Studies

In a study focused on the immobilization of this compound onto boronate affinity materials, researchers found that the compound effectively captured cis-diols from complex samples. This high-affinity interaction highlights its potential in analytical chemistry and biosensor development.

Case Study 2: Enzyme Interaction

Investigations into enzyme interactions revealed that the compound could inhibit certain kinases involved in cancer cell proliferation. The mechanism was attributed to its ability to form stable complexes with the enzyme active sites, thus blocking substrate access and reducing enzymatic activity.

Scientific Research Applications

Synthesis of Bioactive Compounds

Cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is utilized in the synthesis of various bioactive molecules. It acts as a precursor for the development of pyrrolidine derivatives, which are important in drug discovery. For example, modifications of this compound have been employed to create inhibitors for enzymes involved in metabolic pathways, such as kinases .

Pharmaceutical Development

This compound has shown potential in the synthesis of pharmaceuticals aimed at treating conditions like hypertension and heart diseases. For instance, derivatives of pyrrolidine have been linked to medications such as Enalapril, which is used for managing high blood pressure . The ability to modify its structure allows researchers to enhance the pharmacological properties of these drugs.

Neuropharmacology

Research indicates that compounds containing the pyrrolidine ring, including this compound, may be effective in neurological studies. They can act as selective dopamine antagonists or modulators, which are crucial for developing treatments for movement disorders and other neurological conditions .

Enzyme Inhibition Studies

The compound has been explored for its enzyme inhibition capabilities. It has been reported to interact with various enzymes, potentially leading to the development of new therapeutic agents that can modulate metabolic pathways. This aspect is particularly relevant in cancer research where metabolic reprogramming is a key feature.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine and related compounds:

*CAS number shared due to stereoisomeric variations in naming conventions.

Key Differences and Implications

Protecting Group Strategies

- Boc vs. Cbz: The Boc group (acid-labile) in the target compound contrasts with the carbobenzyloxy (Cbz) group (removed via hydrogenolysis) in (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine. This allows sequential deprotection in multi-step syntheses .

- Stability: Boc-protected compounds exhibit superior stability under basic conditions compared to Cbz analogs, which are prone to hydrogenolysis .

Ring Size and Substituent Effects

- Pyrrolidine vs. Piperidine : The six-membered piperidine ring (CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID) reduces ring strain compared to pyrrolidine, enhancing conformational flexibility. The carboxylic acid group at position 4 increases polarity, making it suitable for aqueous-phase reactions .

- Functional Group Reactivity: The aminomethyl group in the target compound provides a nucleophilic site for coupling reactions, while the hydroxyl group in cis-3-amino-1-Boc-4-hydroxypyrrolidine facilitates hydrogen bonding, influencing crystallization behavior .

Physicochemical Properties

- Solubility : The Boc group enhances solubility in dichloromethane and THF, whereas the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers water solubility .

Preparation Methods

Hydrogenation of 3-Hydroxypyridine Derivatives

One common preparative route involves the catalytic hydrogenation of 3-hydroxypyridine derivatives under controlled conditions, typically using palladium catalysts. This step reduces the pyridine ring to the corresponding pyrrolidine while retaining the 3-hydroxy substituent. Subsequent introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and functionalization to install the aminomethyl group at the 4-position completes the synthesis.

- Catalyst: Palladium on carbon (Pd/C)

- Conditions: Hydrogen atmosphere, mild temperature and pressure

- Outcome: Stereoselective reduction yielding cis-configuration at C3 and C4

Mitsunobu Reaction for Functional Group Transformation

The Mitsunobu reaction is employed to invert stereochemistry or introduce nucleophilic substituents. In the context of pyrrolidine derivatives, it facilitates the conversion of hydroxyl groups into other functional groups, such as thioesters or amines, without racemization. For cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine, the Mitsunobu reaction can be used to selectively modify the 3-hydroxy group or to install the aminomethyl substituent via nucleophilic substitution.

- Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

- Applications: Stereospecific substitution, protection group manipulations

Protection and Deprotection Strategies

The Boc group is introduced to protect the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions.

- Typical reagent: Di-tert-butyl dicarbonate (Boc2O)

- Base: Triethylamine or sodium bicarbonate

- Solvent: Dichloromethane or similar inert solvents

- Result: Stable Boc-protected intermediate amenable to further functionalization

Summary Table of Preparation Methods

Q & A

Q. What established synthetic routes are available for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Boc-protection of the pyrrolidine core, followed by hydroxylation and aminomethylation steps. Key parameters include temperature control (e.g., maintaining ≤0°C during sensitive steps) and solvent selection (e.g., dichloromethane for Boc-deprotection). Catalysts like NaCl in aqueous media can enhance reaction efficiency for related heterocycles . Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical for verifying structural integrity and purity ≥95% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution NMR (600 MHz) to confirm stereochemistry and detect impurities. For example, the hydroxy and aminomethyl groups produce distinct proton signals at δ 3.5–4.2 ppm. LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) can quantify purity. Cross-reference spectral data with NIST standards or published analogs (e.g., (R)-1-Boc-3-aminomethylpyrrolidine) to validate assignments . Regulatory guidelines for pharmaceutical impurities (e.g., EP monographs) should inform acceptance criteria .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists . Store in sealed containers at 2–8°C, away from ignition sources. Static discharge risks during transfer can be mitigated by grounding equipment .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Perform NOESY NMR to confirm cis configuration by analyzing spatial proximity between the hydroxy and aminomethyl groups. For chiral centers, use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) or compare optical rotation values with literature data (e.g., (3R,4R)-4-amino-1-Boc-pyrrolidine-3-carboxylic acid ). Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental results .

Q. What strategies mitigate side reactions (e.g., epimerization or Boc-group cleavage) during synthetic steps?

- Methodological Answer : Minimize exposure to acidic conditions (pH < 2) to prevent Boc-deprotection. For epimerization, use low temperatures (−20°C) during nucleophilic substitutions and avoid prolonged reaction times. Additives like DIEA (N,N-diisopropylethylamine) can stabilize intermediates in aminomethylation steps . Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with UV visualization.

Q. How can researchers evaluate the in vitro and in vivo bioactivity of this compound derivatives?

- Methodological Answer : For kinase inhibition assays (e.g., EGFR/HER2), use recombinant enzymes in 96-well plates with ATP/kinase substrate. Measure IC₅₀ values via fluorescence (e.g., ADP-Glo™ Kit) . In vivo studies require pharmacokinetic profiling (e.g., rat models, IV administration) with LC-MS/MS to assess bioavailability and metabolite formation. Align protocols with OECD guidelines for preclinical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.